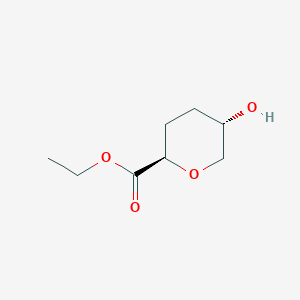

Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl (2R,5S)-5-hydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJKVCZXCLPEPS-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@@H](CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate generally follows a two-step approach:

Step 1: Preparation of a suitable hydroxy acid or hydroxy ester precursor

This precursor contains a hydroxy group and an unsaturated side chain that can undergo intramolecular cyclization.Step 2: Cyclization via acid-catalyzed ring closure

Using acidic catalysts such as boron trifluoride diethyl etherate (BF3·OEt2) or iodine, the hydroxy acid or ester undergoes intramolecular cyclization to form the tetrahydropyran ring with defined stereochemistry (trans-configuration).

Preparation of Hydroxy Acid/Ester Precursors

A common precursor is a 3-hydroxy acid or ester derived from ketones such as 6-methyl-5-hepten-2-one. The synthesis involves the following:

-

- Starting ketone (e.g., 6-methyl-5-hepten-2-one)

- Organolithium reagents generated from lithium and diethylamine in tetrahydrofuran (THF)

- Acidic workup and purification by column chromatography

Example synthesis:

3-hydroxy-3,7-dimethyloct-6-enoic acid (a hydroxy acid precursor) was synthesized by reacting 6-methyl-5-hepten-2-one with a lithium reagent derived from 2-methylpropanoic acid in THF under nitrogen atmosphere, followed by extraction and purification. This method yielded the hydroxy acid in approximately 75% yield.

Acid-Catalyzed Cyclization to Form Tetrahydropyran Ring

Catalysts:

Boron trifluoride diethyl etherate (BF3·OEt2), iodine, or other Lewis acids are effective catalysts for promoting intramolecular cyclization.-

- Solvent: Toluene or dichloromethane

- Temperature: Typically around 50 °C

- Reaction time: Several hours (e.g., 8 hours)

Procedure:

The hydroxy acid or ester is dissolved in the solvent, the catalyst is added, and the mixture is stirred under reflux. After completion, the reaction mixture is quenched with water, extracted, washed, dried, and purified by column chromatography.Yields and stereochemistry:

The cyclization proceeds with high stereoselectivity to give the trans-5-hydroxy-tetrahydropyran ring system. For example, cyclization of 3-hydroxy-3,7-dimethyloct-6-enoic acid gave (2,6,6-trimethyltetrahydropyran-2-yl)acetic acid in 86% yield.

Esterification to Obtain Ethyl Ester Derivative

Esterification methods:

The carboxylic acid formed after cyclization can be converted to the ethyl ester by reaction with ethanol under acidic conditions or by using standard esterification protocols such as Fischer esterification.One-pot cyclization-esterification:

Some studies report a one-pot process where cyclization and esterification are combined using iodine as a catalyst, directly producing the ethyl ester of the tetrahydropyran carboxylic acid.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydroxy acid precursor synthesis | 6-methyl-5-hepten-2-one, lithium reagent, THF | Room temperature, N2 atmosphere | ~75 | Purified by column chromatography |

| Cyclization to tetrahydropyran acid | BF3·OEt2 or iodine, toluene | 50 °C, 8 hours | ~86 | High stereoselectivity for trans isomer |

| Esterification to ethyl ester | Ethanol, acid catalyst or one-pot with iodine | Reflux, several hours | Variable | One-pot cyclization-esterification possible |

Research Findings and Analytical Data

NMR Spectroscopy:

Characteristic signals confirming the tetrahydropyran ring and hydroxy substituent include multiplets in the 1-2 ppm range for ring protons and a distinct signal for the hydroxy proton. The ethyl ester group shows typical triplet and quartet signals around 1.2 and 4.1 ppm, respectively.IR Spectroscopy:

Strong absorption bands near 3400 cm⁻¹ (O–H stretch), 1710 cm⁻¹ (C=O ester stretch), and 1080 cm⁻¹ (C–O stretch) confirm functional groups.Mass Spectrometry:

Molecular ion peaks consistent with the molecular weight of this compound support the successful synthesis.

These analytical data corroborate the successful preparation and purity of the target compound.

Additional Notes

The stereochemistry (trans configuration) is typically controlled by the cyclization conditions and catalyst choice, favoring thermodynamically stable isomers.

Alternative synthetic routes may involve oxy-Michael reactions or other cyclization strategies, but acid-catalyzed intramolecular cyclization remains the most reliable and widely reported method.

The methodology is adaptable to related compounds with different substituents on the tetrahydropyran ring, allowing for structural diversity in derivatives.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form a ketone, resulting in ethyl 5-oxo-tetrahydro-pyran-2-carboxylate.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride, yielding ethyl trans-5-hydroxy-tetrahydro-pyran-2-methanol.

Substitution: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (pyridinium chlorochromate) or Jones reagent (chromic acid in acetone) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Tosyl chloride (TsCl) in the presence of a base can convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products

Oxidation: Ethyl 5-oxo-tetrahydro-pyran-2-carboxylate.

Reduction: Ethyl trans-5-hydroxy-tetrahydro-pyran-2-methanol.

Substitution: Various substituted tetrahydropyrans depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidiabetic Properties

Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate has been investigated for its potential as a sodium-glucose co-transporter 2 (SGLT2) inhibitor. SGLT2 inhibitors are crucial in managing Type 2 diabetes by promoting the renal excretion of glucose, thereby lowering blood glucose levels. Research indicates that compounds similar to this compound may exhibit significant activity against SGLT2, making them candidates for further development in diabetes treatment .

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of tetrahydropyran derivatives on various cancer cell lines. Specifically, this compound was shown to possess antiproliferative properties against neuroblastoma cells, with IC50 values indicating effective inhibition of cell growth. This suggests its potential as a lead compound in developing new anticancer therapies .

Synthetic Organic Chemistry

Synthesis of Complex Molecules

this compound serves as a versatile intermediate in the synthesis of more complex organic structures. Its unique functional groups allow for various chemical transformations, including esterification and reduction reactions. For instance, it can be utilized in the synthesis of biologically active natural products through multi-step synthetic pathways involving stereoselective reactions .

Use in Total Synthesis

The compound has been employed as a key building block in the total synthesis of complex natural products. Its ability to undergo diastereoselective reactions makes it valuable in constructing intricate molecular architectures found in many natural compounds .

Environmental and Safety Considerations

Regulatory Status

this compound is subject to regulatory scrutiny regarding its environmental impact and safety profile. As part of ongoing assessments, its classification and potential risks are monitored under various chemical management programs . Understanding its environmental behavior is crucial for ensuring safe handling and application.

Case Studies

Mecanismo De Acción

The mechanism by which ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Cis-Isomer (Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate)

- Key Differences : The cis configuration introduces steric hindrance between the hydroxyl (5-position) and ester (2-position) groups, reducing conformational flexibility compared to the trans isomer. This impacts solubility and reactivity .

- Synthesis : Similar synthetic routes are employed, but stereochemical control is critical to isolate the cis form .

Ethyl 5-Aminotetrahydro-2H-pyran-2-carboxylate

- Structure: Replaces the hydroxyl group with an amino group (CAS 146689-73-8).

- Properties: The amino group enhances nucleophilicity, making this compound more reactive in condensation or alkylation reactions. It is used in peptide-mimetic drug design .

Ethyl 6-Amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate

- Structure: Features a planar pyran ring with amino, cyano, methyl, and propyl substituents.

- Applications : Acts as a versatile intermediate for fused heterocycles, stabilized by N–H⋯O/N hydrogen bonds in crystal packing .

Physicochemical Properties

Actividad Biológica

Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate is a compound featuring a tetrahydropyran ring, which is significant in various biological contexts due to its structural properties and functional groups. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : CHO

- Molecular Weight : Approximately 174.2 g/mol

- Structural Features : Contains hydroxyl (–OH) and carboxylate (–COOH) functional groups, enabling various chemical reactions and biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents.

2. Interaction with Enzymes

The compound may interact with enzymes involved in lipid metabolism, such as HMG-CoA reductase. These interactions could hint at its role in modulating cholesterol levels and overall metabolic pathways.

3. Potential Therapeutic Applications

Given its structural features, this compound is being explored for various therapeutic applications, including:

- Cholesterol modulation : Potential to influence lipid profiles.

- Antimicrobial development : As a scaffold for new antimicrobial drugs.

Synthesis Methods

This compound can be synthesized through several methods:

- Lewis Acid-Mediated Cyclization : A common method yielding high purity and selectivity.

- Enzymatic Transformations : Utilizing specific enzymes to achieve desired stereochemistry and functionalization.

Comparative Analysis with Similar Compounds

The following table summarizes the structural comparisons between this compound and related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate | 100514-02-1 | Geometrical isomer with different biological activity |

| Methyl tetrahydro-2H-pyran-2-carboxylate | 84355-44-2 | Methyl ester variant; differing solubility properties |

| (S)-Tetrahydrofuran-2-carboxylic acid | 87392-05-0 | Contains no ethoxy group; different reactivity profile |

This comparison illustrates the unique stereochemistry of this compound, which may influence its biological interactions differently compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A publication in "Bioorganic & Medicinal Chemistry Letters" examined the compound's efficacy against various pathogens, demonstrating significant antimicrobial activity with potential for drug development.

- Enzyme Interaction Analysis : Research focusing on the compound's interaction with metabolic enzymes revealed insights into its role in lipid metabolism, indicating a possible application in managing cholesterol levels.

- Synthetic Pathway Exploration : Studies have explored synthetic routes that enhance the yield and purity of this compound, emphasizing its utility as a building block in organic synthesis .

Q & A

Q. What are the established synthetic methodologies for Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate?

The synthesis typically employs multi-step strategies such as the Evans Aldol-Prins approach, which combines aldol condensation with Prins cyclization to construct the tetrahydropyran ring. For example, intermediates are synthesized using stereoselective aldol reactions followed by acid-mediated cyclization. Purification often involves flash chromatography, and characterization relies on NMR (1H, 13C) and mass spectrometry (MS) to confirm structural integrity . Key steps include:

- Use of KHMDS (potassium hexamethyldisilazide) in THF for deprotonation.

- Acidic workup (e.g., MeSO3H) to facilitate cyclization.

- Final purification via recrystallization or column chromatography.

Q. How is the stereochemistry of this compound confirmed experimentally?

Stereochemical assignments are validated using X-ray crystallography, where programs like SHELXL refine crystal structures to determine absolute configurations . Complementary NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to analyze spatial proximities of protons, resolving trans/cis configurations. For instance, coupling constants (J-values) in 1H NMR help distinguish axial vs. equatorial substituents in the tetrahydropyran ring .

Advanced Research Questions

Q. What strategies optimize the yield of this compound during multi-step synthesis?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMSO, THF) enhance reaction rates and selectivity in aldol steps .

- Temperature control : Low temperatures (−78°C) minimize side reactions during deprotonation, while gradual warming ensures controlled cyclization .

- Catalyst screening : Lewis acids (e.g., BF3·OEt2) improve Prins cyclization efficiency.

- In-line analytics : Real-time monitoring via LC-MS or TLC ensures intermediate stability and guides purification .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Data discrepancies (e.g., unexpected NMR shifts or MS fragments) are addressed by:

- Advanced NMR : 2D experiments (HSQC, HMBC) correlate proton-carbon connectivity, clarifying ambiguous assignments .

- Computational validation : DFT (Density Functional Theory) calculations predict NMR chemical shifts and compare them with experimental data .

- Crystallographic cross-check : Single-crystal X-ray structures provide unambiguous stereochemical evidence, particularly for diastereomers .

Q. What role does stereoelectronic effects play in the reactivity of this compound?

The tetrahydropyran ring’s chair conformation dictates regioselectivity. For example:

- The trans-5-hydroxy group stabilizes axial intermediates via hydrogen bonding, influencing nucleophilic attack positions.

- Electron-withdrawing esters (e.g., ethyl carboxylate) enhance electrophilicity at the C2 position, facilitating functionalization .

- Steric hindrance from methyl substituents can redirect reaction pathways, requiring tailored protecting groups (e.g., Boc) during synthesis .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment of this compound?

- HPLC-DAD : Quantifies purity (>95%) and detects UV-active impurities.

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula accuracy (e.g., [M+H]+ ion matching theoretical mass).

- Chiral chromatography : Resolves enantiomeric excess (ee) for stereochemically sensitive derivatives .

Q. How do reaction conditions impact the scalability of this compound synthesis?

Scalability challenges include:

- Exothermic reactions : Controlled addition of reagents (e.g., LAH in THF) prevents thermal runaway .

- Continuous flow systems : Improve reproducibility in Prins cyclization by maintaining consistent pressure and temperature .

- Workup automation : Reduces human error in extraction and drying steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.